Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-
Description
Chemical Identity and Structural Characterization of Ethanone, 1-(3,4-Dimethoxyphenyl)-2-(2-Methoxyphenoxy)-
Systematic Nomenclature and Molecular Formula
The compound is systematically named 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone under IUPAC guidelines, reflecting its methoxy-substituted aryl groups and ketone functionality. Its molecular formula, C₁₇H₁₈O₅ , corresponds to a molecular weight of 302.32 g/mol , as calculated from its atomic composition. The structural backbone consists of a central ethanone group bonded to a 3,4-dimethoxyphenyl ring and a 2-methoxyphenoxy ether moiety.
The SMILES string delineates the connectivity: a ketone group (C=O) linked to a 3,4-dimethoxy-substituted benzene ring and a 2-methoxy-substituted phenoxy ether.
Three-Dimensional Conformational Analysis
The three-dimensional structure of the compound is influenced by steric and electronic interactions between its substituents. The ethanone group adopts a planar configuration due to sp² hybridization of the carbonyl carbon, while the adjacent phenoxy ether introduces torsional flexibility. Computational models (e.g., PubChem’s 3D conformer) suggest that the dihedral angle between the two aromatic rings ranges between 60° and 120° , minimizing steric hindrance between methoxy groups.
The 3,4-dimethoxyphenyl group exhibits ortho-para-directed electron donation, stabilizing the ketone’s electrophilic carbonyl carbon. In contrast, the 2-methoxyphenoxy ether adopts a conformation where the methoxy group is oriented away from the ethanone backbone, reducing van der Waals repulsions. These spatial arrangements are critical for understanding the compound’s reactivity in synthetic applications.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (¹H NMR) of the compound is expected to reveal distinct signals for its methoxy, aromatic, and ethanone groups:
- Methoxy protons : Three singlet peaks near δ 3.8–3.9 ppm , corresponding to the three -OCH₃ groups.
- Aromatic protons : A complex splitting pattern between δ 6.5–7.5 ppm , reflecting the substitution patterns on the benzene rings. The 3,4-dimethoxyphenyl ring would show two doublets (J ≈ 8 Hz) for the protons ortho and meta to the methoxy groups, while the 2-methoxyphenoxy ring would exhibit a triplet for the para proton and a doublet of doublets for the meta protons.
- Ethanone methyl group : A singlet near δ 2.6 ppm for the -COCH₂- moiety, though this may shift slightly due to adjacent oxygen atoms.
Carbon-13 NMR (¹³C NMR) would resolve the carbonyl carbon at δ 205–210 ppm , aromatic carbons between δ 110–160 ppm , and methoxy carbons near δ 55–60 ppm .
Mass Spectrometric Fragmentation Patterns
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) is expected at m/z 302 , consistent with the molecular weight. Key fragmentation pathways include:
- Loss of methoxy groups : Sequential cleavage of -OCH₃ (31 Da) yielding peaks at m/z 271, 240, and 209.
- α-cleavage at the ketone : Formation of an acylium ion ([C₆H₅O₂]⁺, m/z 121) and a complementary phenoxy fragment.
- Retro-Diels-Alder fragmentation : Observed in polycyclic ethers, potentially generating ions at m/z 178 and 124.
Infrared Absorption Signatures
Infrared (IR) spectroscopy would highlight functional groups through characteristic absorptions:
Properties
CAS No. |
22675-96-3 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C17H18O5/c1-19-14-6-4-5-7-16(14)22-11-13(18)12-8-9-15(20-2)17(10-12)21-3/h4-10H,11H2,1-3H3 |
InChI Key |
ZFLRJLWTCVPTHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Reduction of the Ketone Group
The ethanone moiety undergoes reduction to ethanol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and methanol (MeOH):
| Reaction | Conditions | Yield | Key Data | Source |
|---|---|---|---|---|
| Reduction of ethanone to ethanol | NaBH₄, THF/MeOH, RT | 90% | ¹H NMR (CDCl₃): δ 5.05 (dd, J = 9.6, 3.0 Hz, 1H), 3.90–3.88 (m, 9H), 3.44 (br s, 1H) |
This transformation confirms the reactivity of the ketone group toward hydride donors.
β-O-4 Bond Cleavage in Lignin Model Systems
The compound’s β-aryl ether bond undergoes cleavage under basic conditions, mimicking lignin degradation. For example, treatment with potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) at elevated temperatures produces phenolic derivatives:
| Conditions | Products | Mechanism | Source |
|---|---|---|---|
| KOtBu/tBuOH, 65°C | Guaiacol, vanillin, 3,4-dimethoxybenzoic acid | Homolysis of quinone methide intermediate |
A proposed pathway involves:
-
Base-induced elimination to form a quinone methide.
-
Radical-mediated bond cleavage.
Thermal Degradation
Heating the compound in aqueous solution leads to decomposition via radical pathways:
| Conditions | Major Products | Key Observations | Source |
|---|---|---|---|
| Aqueous solution, 100°C | Isoeugenol, vanillin, dehydrodiisoeugenol | Formation of dimeric and trimeric lignin-like structures |
Demethylation and Oxidation
The methoxy groups are susceptible to demethylation under acidic or oxidative conditions, though direct experimental data for this compound is limited. Analogous compounds (e.g., 3,4-dimethoxyacetophenone) undergo bromination at the acetyl group under CuBr₂ catalysis , suggesting potential reactivity at the ethanone position.
Condensation Reactions
The ketone group participates in aldol-like condensations. For example, cross-aldol reactions with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) yield α,β-unsaturated ketones , though specific data for this compound requires further validation.
Scientific Research Applications
Synthesis Methodology
The synthesis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)- can be achieved through various methods. A notable approach involves the reaction of 1-(3,4-dimethoxyphenyl)ethanone with 2-methoxyphenol under basic conditions. This method has been optimized for yield and environmental impact, achieving yields upwards of 90% using mechanochemical processes which minimize waste .
Scientific Research Applications
1. Medicinal Chemistry
Ethanone derivatives have been investigated for their potential therapeutic effects. The compound exhibits anti-inflammatory properties and has been studied as a potential treatment for various inflammatory diseases. Its structure allows for interaction with biological targets involved in inflammatory pathways.
Case Study: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of Ethanone derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that compounds similar to Ethanone could be developed into novel anti-inflammatory agents .
2. Biomarker Development
Due to its presence in natural products like oats and tea, Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)- has potential as a biomarker for dietary intake studies. Its unique flavor profile contributes to its identification in food products .
3. Material Science
The compound has been explored for its applications in creating polymeric materials due to its chemical stability and ability to undergo functionalization. Research indicates that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability .
Comparative Analysis of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Potential anti-inflammatory agent | Significant inhibition of cytokines |
| Biomarker Development | Identification in food products | Found in oats and tea |
| Material Science | Enhances polymer properties | Improved mechanical stability |
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-(3,4-Dimethoxyphenyl)-2-(2-Methoxyphenoxy)ethanol
- Structure : Replaces the ketone with a hydroxyl group.
- Reactivity: Slower degradation in alkaline conditions compared to the ethanone derivative, as the alcohol group lacks the electron-withdrawing effect, stabilizing the β-O-4 bond .
- Applications : Used in bacterial metabolism studies (e.g., Pseudomonas acidovorans D3), where it serves as a carbon source .
1-(3,4-Dimethoxyphenyl)-3-Hydroxy-2-(2-Methoxyphenoxy)propan-1-one (CAS 10548-77-3)
- Structure : Features a propane backbone with a hydroxyl group at position 3 and a ketone at position 1 .
- Reactivity : The additional hydroxyl group increases polarity and susceptibility to oxidative degradation. Used in studies of radical formation during enzymatic lignin breakdown .
- Physical Properties: Higher melting point (139°C predicted) compared to the ethanone derivative due to hydrogen bonding from the hydroxyl group .
1-(3,4-Dimethoxyphenyl)-2-(2-Methoxyphenoxy)-1,3-Propanediol (CAS 10535-17-8)
Substituent Modifications
3',4'-Dimethoxy-2-Bromoacetophenone (CAS 1835-02-5)
- Structure: Bromine replaces the 2-methoxyphenoxy group.
- Applications : Intermediate in synthesizing pharmaceuticals and agrochemicals. The bromine atom facilitates nucleophilic substitution reactions .
1-(3,4-Dimethoxyphenyl)-2-(Trifluoromethylthio)ethanone
Comparative Data Table
Research Findings and Implications
- Degradation Kinetics: The ethanone derivative degrades 3–5 times faster than its alcohol counterpart in alkaline media, highlighting the ketone's role in destabilizing β-O-4 bonds .
- Bacterial Metabolism : Diol derivatives (e.g., 1,3-propanediol) are preferentially metabolized by Pseudomonas strains, whereas ketones require specific oxidative enzymes .
- Synthetic Utility : Brominated and fluorinated analogs demonstrate versatility in drug discovery, leveraging halogen atoms for further functionalization .
Biological Activity
Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-, also known as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone, is a compound of significant interest in medicinal chemistry. Its biological activities have been the subject of various studies, focusing on its potential therapeutic applications, mechanisms of action, and interaction with biological systems.
- Chemical Formula : C17H18O5
- Molecular Weight : 302.32 g/mol
- CAS Number : 22675-96-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It has been reported to act as an enzyme inhibitor and receptor ligand , influencing various biochemical pathways associated with disease processes. For instance, it may inhibit kinase activity or modulate signaling proteins, which can lead to altered cellular responses beneficial for therapeutic effects .
Biological Activities
- Antioxidant Properties : The compound has exhibited antioxidant activity, which is crucial for protecting cells from oxidative stress and damage. This property is particularly relevant in the context of diseases where oxidative stress plays a significant role.
- Antimicrobial Activity : Research has indicated that ethanone derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
- Potential Anticancer Effects : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .
Case Studies and Experimental Data
A variety of studies have been conducted to explore the biological effects of ethanone:
- Kinetic Studies : A study examining the kinetics of lignin degradation involving this compound demonstrated its role in promoting reactions that could lead to the breakdown of complex organic materials. The results indicated effective catalytic activity under specific conditions .
- In Vitro Studies : In vitro experiments have shown that ethanone can inhibit certain enzymes linked to cancer progression and metabolic disorders. For example, it was found to inhibit protein tyrosine phosphatases (PTP), which are implicated in insulin signaling pathways .
- Comparative Analysis : A comparative analysis of various derivatives revealed that modifications in the methoxy groups significantly influenced the biological activity and potency of the compounds against specific targets .
Data Table: Biological Activities of Ethanone Derivatives
Q & A
Q. What is the synthetic route for preparing Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-?
The compound can be synthesized via bromination of 3,4-dimethoxyacetophenone using anhydrous copper(II) bromide in ethyl acetate under reflux. Key steps include:
- Dissolving 3,4-dimethoxyacetophenone in ethyl acetate.
- Adding CuBr₂ and heating under nitrogen until reaction completion (monitored by TLC).
- Filtering through diatomaceous earth and concentrating the filtrate.
This method avoids harsh conditions and enables direct use in subsequent reactions .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Mass Spectrometry (MS): Electron ionization (EI) provides molecular weight confirmation (e.g., via NIST databases) .
- Chromatography: TLC monitors reaction progress .
- Nuclear Magnetic Resonance (NMR): Expected signals include methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.7–7.5 ppm) based on analogous structures .
Q. Why is this compound significant in lignin research?
It serves as a β-O-4 lignin model dimer, mimicking natural lignin’s ether linkages. Its methoxy substituents and ether bond allow studies on lignin depolymerization mechanisms, critical for renewable chemical production .
Advanced Research Questions
Q. How does the β-O-4 bond cleavage efficiency compare to other lignin model compounds?
Under alkaline conditions (0.5 mol/L KOtBu/tBuOH at 30°C), this compound reacts faster than its α-hydroxy counterpart (2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol), with full cleavage in minutes. The absence of an α-hydroxy group accelerates base-induced dissociation, favoring β-O-4 bond rupture .
Q. Table 1: Comparative Reactivity of Lignin Model Compounds
| Compound | Reaction Time (30°C) | Key Product |
|---|---|---|
| Ethanone derivative (target compound) | <10 min | 3,4-Dimethoxybenzoic acid |
| Ethanol derivative | Hours | Phenolic fragments |
Q. What catalytic systems optimize its hydrogenolysis for guaiacol production?
Co-Ni bimetallic catalysts achieve 100% substrate conversion and guaiacol yield under mild conditions (260°C, 12 h). Comparative studies show higher selectivity than monometallic catalysts due to synergistic effects .
Q. How do methoxy substituents influence its reactivity?
The 3,4-dimethoxyphenyl group stabilizes intermediates via electron-donating effects, enhancing cleavage rates. In contrast, compounds lacking methoxy groups (e.g., 2-phenoxy-1-phenylethanol) show slower kinetics and lower product yields .
Q. What experimental design considerations are critical for studying its degradation?
- Catalyst Selection: Bimetallic systems (e.g., Co-Ni) improve selectivity.
- Solvent Choice: Polar aprotic solvents (e.g., ethyl acetate) enhance solubility.
- Temperature Control: Reactions above 200°C favor radical pathways, while lower temperatures promote ionic mechanisms .
Methodological Guidance
Q. Key Protocols
- Synthesis: Follow reflux conditions with CuBr₂ for regioselective bromination .
- Reaction Monitoring: Use TLC (hexane:ethyl acetate = 3:1) to track progress.
- Product Isolation: Employ column chromatography with silica gel (gradient elution) for purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
